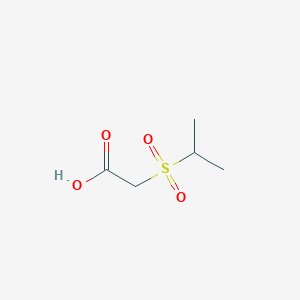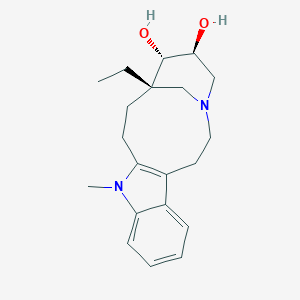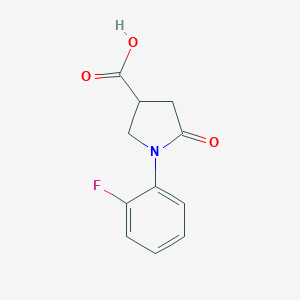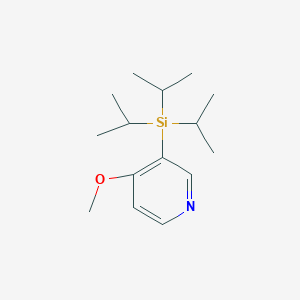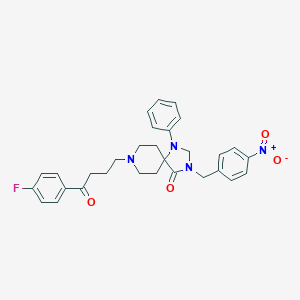
N-(4-Nitrobenzyl)spiperone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Nitrobenzyl)spiperone, also known as NBSP, is a chemical compound that belongs to the spiperone family. Spiperone is a class of compounds that has been extensively studied for its potential use in treating various neurological disorders. NBSP is a potent dopamine receptor antagonist that has been used in scientific research to study the dopamine receptor system in the brain.
Wirkmechanismus
N-(4-Nitrobenzyl)spiperone acts as a competitive antagonist of the dopamine receptor system. It binds to the dopamine receptors and prevents the binding of dopamine to the receptors. This results in a decrease in the activation of the dopamine receptor system, which has been linked to various neurological disorders.
Biochemische Und Physiologische Effekte
N-(4-Nitrobenzyl)spiperone has been shown to have a significant effect on the dopamine receptor system in the brain. It has been shown to decrease the activity of the dopamine receptor system, which has been linked to various neurological disorders. N-(4-Nitrobenzyl)spiperone has also been shown to have an effect on other neurotransmitter systems in the brain, such as the serotonin receptor system.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(4-Nitrobenzyl)spiperone in scientific research has several advantages. It is a potent dopamine receptor antagonist that has been extensively studied for its potential use in treating various neurological disorders. It is also relatively easy to synthesize and can be obtained in large quantities. However, the use of N-(4-Nitrobenzyl)spiperone in scientific research also has limitations. It is a potent dopamine receptor antagonist that can have significant effects on the dopamine receptor system in the brain. This can make it difficult to interpret the results of experiments that use N-(4-Nitrobenzyl)spiperone.
Zukünftige Richtungen
There are several future directions for the use of N-(4-Nitrobenzyl)spiperone in scientific research. One potential direction is the use of N-(4-Nitrobenzyl)spiperone in the treatment of various neurological disorders. Another potential direction is the use of N-(4-Nitrobenzyl)spiperone in the development of new drugs that target the dopamine receptor system. Additionally, N-(4-Nitrobenzyl)spiperone can be used in combination with other drugs to study the interaction between different neurotransmitter systems in the brain.
Synthesemethoden
N-(4-Nitrobenzyl)spiperone can be synthesized using a simple one-pot reaction. The reaction involves the reaction of 4-nitrobenzyl chloride with spiperone in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure N-(4-Nitrobenzyl)spiperone.
Wissenschaftliche Forschungsanwendungen
N-(4-Nitrobenzyl)spiperone has been extensively used in scientific research to study the dopamine receptor system in the brain. It has been used to study the binding affinity of dopamine receptors and to investigate the role of dopamine receptors in various neurological disorders such as schizophrenia, Parkinson's disease, and addiction.
Eigenschaften
CAS-Nummer |
138091-80-2 |
|---|---|
Produktname |
N-(4-Nitrobenzyl)spiperone |
Molekularformel |
C30H31FN4O4 |
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[(4-nitrophenyl)methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C30H31FN4O4/c31-25-12-10-24(11-13-25)28(36)7-4-18-32-19-16-30(17-20-32)29(37)33(22-34(30)26-5-2-1-3-6-26)21-23-8-14-27(15-9-23)35(38)39/h1-3,5-6,8-15H,4,7,16-22H2 |
InChI-Schlüssel |
LUQXMQICZKCESV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-])CCCC(=O)C5=CC=C(C=C5)F |
Kanonische SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-])CCCC(=O)C5=CC=C(C=C5)F |
Synonyme |
N-(4-nitrobenzyl)spiperone N-(4-nitrobenzyl)spiperone hydrochloride N-(p-nitrobenzyl)spiperone PNBS-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



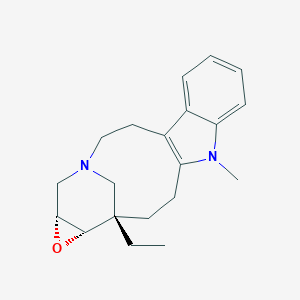
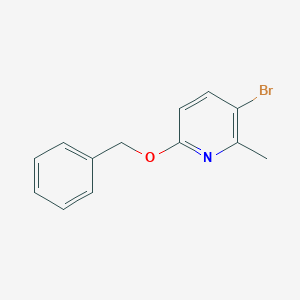
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)

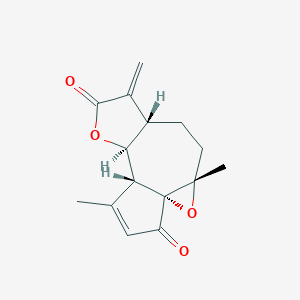
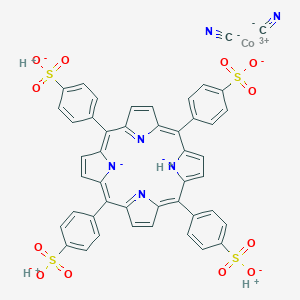
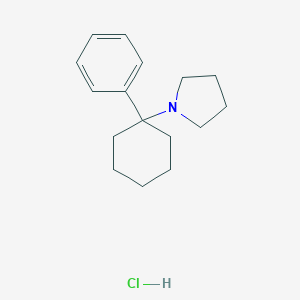
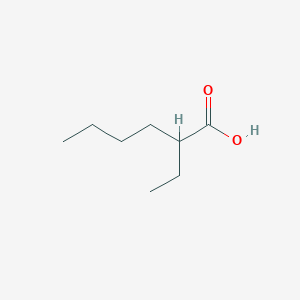
![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)
![1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B161970.png)
